molecular formula C12H15Cl2NO B13329608 1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride

1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride

Cat. No.: B13329608
M. Wt: 260.16 g/mol
InChI Key: IXTSVDGUKKYTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with cyclopentanone in the presence of a methylamine source. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as the laboratory methods, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride is not well-documented. as an impurity in ketamine hydrochloride, it may interact with similar molecular targets and pathways. Ketamine primarily acts as an NMDA receptor antagonist, leading to its anesthetic and antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and role as an impurity in ketamine hydrochloride. Its presence and quantification are crucial for ensuring the purity and safety of pharmaceutical formulations containing ketamine .

Properties

Molecular Formula

C12H15Cl2NO

Molecular Weight

260.16 g/mol

IUPAC Name

1-(2-chlorobenzenecarboximidoyl)cyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C12H14ClNO.ClH/c13-10-6-2-1-5-9(10)11(14)12(15)7-3-4-8-12;/h1-2,5-6,14-15H,3-4,7-8H2;1H

InChI Key

IXTSVDGUKKYTGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=N)C2=CC=CC=C2Cl)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.